(Z)-3-(6-(3,4-dihydroquinolin-1(2H)-yl)-6-oxohexyl)-5-(4-methoxybenzylidene)-2-thioxothiazolidin-4-one
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Description
(Z)-3-(6-(3,4-dihydroquinolin-1(2H)-yl)-6-oxohexyl)-5-(4-methoxybenzylidene)-2-thioxothiazolidin-4-one is a useful research compound. Its molecular formula is C26H28N2O3S2 and its molecular weight is 480.64. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Anticancer Evaluation
Synthesis and Biological Activity : A study by A. Deep et al. (2013) on thiazolidin-4-ones clubbed with quinazolinone reports the synthesis of derivatives showing significant in vitro antimicrobial and anticancer potentials. These compounds displayed considerable activity against Gram-positive and Gram-negative bacteria as well as fungal strains. Additionally, some derivatives were found to be more potent than standard drugs against human colon cancer cell lines, indicating their potential as therapeutic agents (Deep et al., 2013).
Antimicrobial Properties of Thiazolidinone Derivatives : Another study focused on synthesizing and evaluating the antimicrobial activity of (Z)-2-((5-(4-hydroxybenzylidene)-4-oxo-4,5-dihydrothiazol-2-yl)amino) acid derivatives, demonstrating that these compounds exhibited good to moderate activity against tested bacterial strains. This research highlights the potential of thiazolidinone derivatives in developing new antimicrobial agents (PansareDattatraya & Devan, 2015).
Structural and Synthetic Studies
- Synthetic Approaches : The synthesis of various thiazolidinone derivatives, including those combined with quinazolin-4(3H)-ones, has been explored, revealing methods to create compounds with potential anticonvulsant, antimicrobial, and anticancer activities. These studies not only shed light on the synthetic pathways but also suggest the diverse biological applications of thiazolidinone derivatives in medicinal chemistry and drug design (Nguyen et al., 2022).
Properties
IUPAC Name |
(5Z)-3-[6-(3,4-dihydro-2H-quinolin-1-yl)-6-oxohexyl]-5-[(4-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O3S2/c1-31-21-14-12-19(13-15-21)18-23-25(30)28(26(32)33-23)16-6-2-3-11-24(29)27-17-7-9-20-8-4-5-10-22(20)27/h4-5,8,10,12-15,18H,2-3,6-7,9,11,16-17H2,1H3/b23-18- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCBLGORECWHMJD-NKFKGCMQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCCCC(=O)N3CCCC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCCCC(=O)N3CCCC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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